![molecular formula C9H10ClN3 B13136521 (5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13136521.png)
(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a chlorine atom and a methyl group on the imidazo[1,2-a]pyridine ring enhances its chemical reactivity and potential for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-chloro-3-methylpyridine with formamide, followed by cyclization in the presence of a strong acid such as hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted imidazo[1,2-a]pyridines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the imidazo[1,2-a]pyridine ring can enhance binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol: This compound has a similar imidazo[1,2-a]pyridine core but with a hydroxyl group instead of a chlorine atom.
(5-Chloro-2-methylimidazo[1,2-a]pyridine): Lacks the methanamine group but shares the same core structure.
Uniqueness
The presence of both the chlorine atom and the methanamine group in (5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C9H10ClN3 |
|---|---|
Molekulargewicht |
195.65 g/mol |
IUPAC-Name |
(5-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C9H10ClN3/c1-6-7(5-11)13-8(10)3-2-4-9(13)12-6/h2-4H,5,11H2,1H3 |
InChI-Schlüssel |
RRBRPQHDGIRVCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C(=N1)C=CC=C2Cl)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



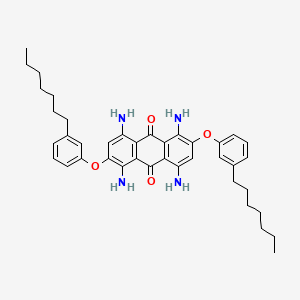
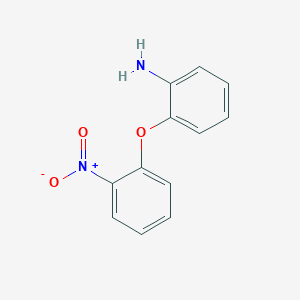
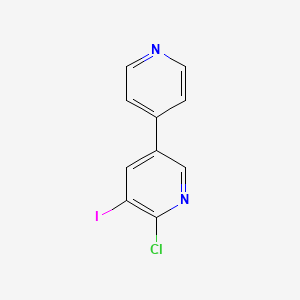
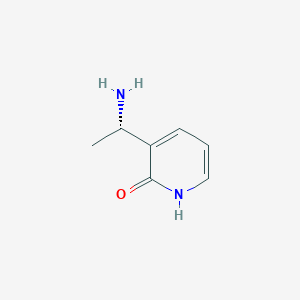
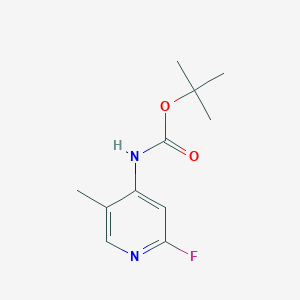

![7-Benzyl-4-(4-methoxybenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13136475.png)
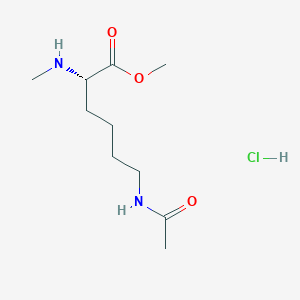
![3,6-Dichloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13136484.png)

![1,1'-([9,9'-Bifluorenylidene]-2,2'-diyl)diethanone](/img/structure/B13136501.png)
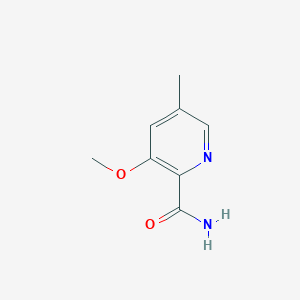
![1,4-Diamino-6-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13136520.png)
